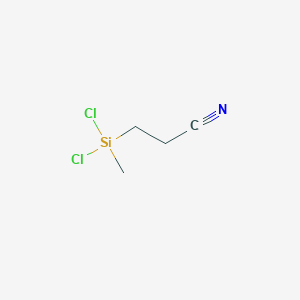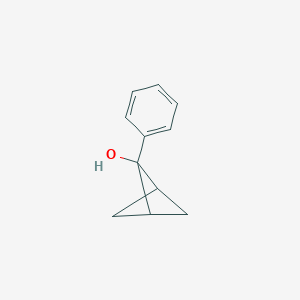
2-Phenylbicyclo(1,1,1)pentane-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbicyclo(1,1,1)pentane-2-ol, also known as 2-Phenylbicyclo[1.1.1]pentane-2-ol or 2-Phenylbicyclopentane-2-ol, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has a unique structure and properties that make it an interesting subject for study.
Mechanism of Action
The mechanism of action of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol is not fully understood, but it is believed to involve the modulation of various biological pathways. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases. In materials science, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been shown to have unique properties that make it useful for the synthesis of polymers with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol are not fully understood, but studies have shown that this compound has the potential to modulate various biological pathways. In medicinal chemistry, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases. In materials science, this compound has been shown to have unique properties that make it useful for the synthesis of polymers with specific properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol in lab experiments include its unique structure and properties, which make it an interesting subject for study. The limitations of using this compound in lab experiments include its potential toxicity and the difficulty of synthesizing it in large quantities.
Future Directions
There are several future directions for the study of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol, including:
1. Further investigation of the mechanism of action of this compound in medicinal chemistry and materials science.
2. Development of new synthetic methods for the production of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol.
3. Exploration of the potential applications of this compound in other fields, such as catalysis and energy storage.
4. Investigation of the toxicity and safety of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol for use in various applications.
5. Development of new compounds based on the structure and properties of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol for use in various fields.
Scientific Research Applications
2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been studied for its potential use as a monomer in the synthesis of polymers with unique properties. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds with interesting properties.
properties
CAS RN |
17684-73-0 |
|---|---|
Product Name |
2-Phenylbicyclo(1,1,1)pentane-2-ol |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-phenylbicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
AITFJORBIAUXDI-UHFFFAOYSA-N |
SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Other CAS RN |
17684-73-0 |
synonyms |
5-phenylbicyclo[1.1.1]pentan-5-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

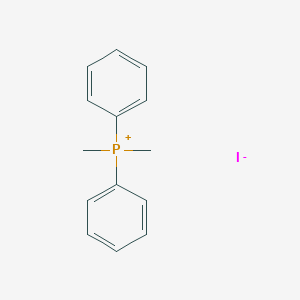
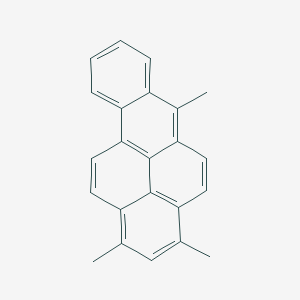
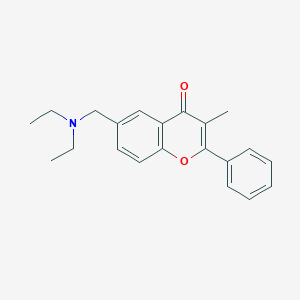

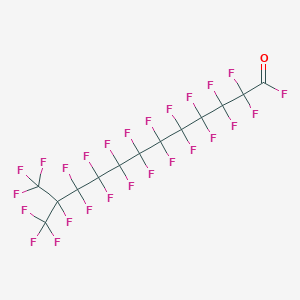

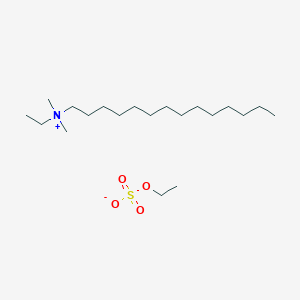



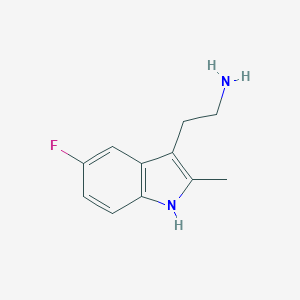
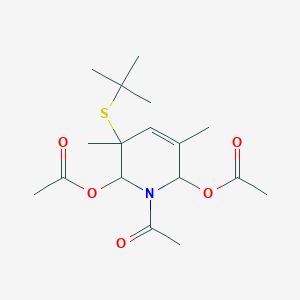
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
